![molecular formula C17H19NO4S B6138715 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B6138715.png)
3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
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Overview
Description
3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, commonly known as TTP488, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of Alzheimer's disease (AD). TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is a transmembrane receptor that is involved in the pathogenesis of various chronic diseases, including AD.
Mechanism of Action
TTP488 is a selective antagonist of RAGE, which is a transmembrane receptor that is involved in the pathogenesis of various chronic diseases, including 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid. RAGE is expressed in various cell types, including neurons, microglia, and astrocytes, and it binds to multiple ligands, including Aβ, advanced glycation end products (AGEs), and S100/calgranulins. The binding of RAGE to its ligands activates multiple signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which leads to neuroinflammation and neuronal dysfunction. By blocking the interaction between RAGE and its ligands, TTP488 can reduce neuroinflammation and improve cognitive function in 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid.
Biochemical and Physiological Effects:
TTP488 has been shown to reduce Aβ accumulation and neuroinflammation in the brain of 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid animal models. TTP488 has also been shown to improve cognitive function in these animal models. The biochemical and physiological effects of TTP488 are mediated through its selective antagonism of RAGE, which leads to the inhibition of NF-κB signaling and the reduction of neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of TTP488 is its selectivity for RAGE, which reduces the risk of off-target effects. TTP488 has also shown good pharmacokinetic properties in preclinical studies, including good brain penetration and long half-life. However, one of the limitations of TTP488 is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for the development of TTP488 as a potential therapeutic agent for 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid. One direction is to conduct human clinical trials to evaluate the safety and efficacy of TTP488 in 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid patients. Another direction is to explore the potential of TTP488 in combination with other 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid drugs, such as cholinesterase inhibitors or anti-amyloid antibodies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of TTP488 in 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid animal models.
Synthesis Methods
The synthesis of TTP488 involves several steps, including the synthesis of the intermediate compounds, such as 4-isopropoxyphenylacetic acid and 2-thiophenecarboxylic acid, and the coupling of these intermediates to form the final product. The detailed synthesis method of TTP488 has been described in a patent filed by the drug's developer, vTv Therapeutics LLC.
Scientific Research Applications
TTP488 has been extensively studied in preclinical models of 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, and the results have been promising. TTP488 has been shown to reduce amyloid-beta (Aβ) accumulation and neuroinflammation in the brain, which are two key pathological features of 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid. TTP488 has also been shown to improve cognitive function in 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid animal models. These preclinical studies have provided a strong rationale for the development of TTP488 as a potential therapeutic agent for 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid.
properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11(2)22-13-7-5-12(6-8-13)14(10-16(19)20)18-17(21)15-4-3-9-23-15/h3-9,11,14H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMZFPDZZXTKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yloxy)phenyl]-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid |
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